2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide
Description
2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and various functional groups including nitro, phenyl, and carboxamide groups
Properties
IUPAC Name |
2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-16(18)13(10-5-2-1-3-6-10)14(16)15(21)19-11-7-4-8-12(9-11)20(22)23/h1-9,13-14H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRZSUWLGLOLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide typically involves multiple steps The final step involves the formation of the carboxamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropane ring can also interact with biological molecules, potentially disrupting their function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2,2-dichloro-N-(3-nitrophenyl)-3-phenylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structure imparts distinct chemical properties and potential biological activities that are not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
